1-methyl-4-(nitromethyl)piperidin-4-ol
Overview
Description
1-Methyl-4-(nitromethyl)piperidin-4-ol is a chemical compound with the molecular formula C7H14N2O3 and a molecular weight of 174.2 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a methyl group and a nitromethyl group at the 1 and 4 positions, respectively, and a hydroxyl group at the 4 position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-methyl-4-(nitromethyl)piperidin-4-ol typically involves the reaction of N-methyl-4-piperidone with nitromethane under basic conditions . The reaction proceeds through the formation of an intermediate, which is subsequently reduced to yield the final product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Methyl-4-(nitromethyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a catalyst, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-4-(nitromethyl)piperidin-4-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its role as a precursor in the synthesis of bioactive molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-methyl-4-(nitromethyl)piperidin-4-ol involves its interaction with specific molecular targets. The nitromethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with biological macromolecules. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
1-Methyl-4-(nitromethyl)piperidin-4-ol can be compared with other similar compounds, such as:
1-Methyl-4-hydroxy piperidine: Lacks the nitromethyl group, resulting in different chemical reactivity and biological activity.
4-Hydroxy-1-methyl-piperidine: Similar structure but different substitution pattern, affecting its chemical properties and applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-methyl-4-(nitromethyl)piperidin-4-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3/c1-8-4-2-7(10,3-5-8)6-9(11)12/h10H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKAWPIDTFYWLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(C[N+](=O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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